molecular formula C15H14N4O2S B2427166 1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226446-41-8

1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2427166
CAS No.: 1226446-41-8
M. Wt: 314.36
InChI Key: ZGAMGFHBFHFVBD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a methoxyphenyl group and a thiophen-2-ylmethyl group . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions . This reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .


Molecular Structure Analysis

The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The structure of the compound is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a triazole ring and the formation of a carbohydrazide group . The triazole ring is formed through a series of reactions involving the reaction of an azide with an alkyne .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of triazole derivatives, including structures similar to the specified compound, and evaluating their antimicrobial activities. For instance, the study by Bektaş et al. (2007) highlights the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties against various microorganisms. These derivatives exhibit good to moderate activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Another research direction involves the investigation of triazole derivatives for anticancer activity. Shinde et al. (2022) designed and synthesized a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, evaluating their cytotoxicity against breast cancer cell lines. Some compounds demonstrated promising cytotoxicity, indicating the potential of such derivatives in cancer therapy (Shinde et al., 2022).

Synthesis and Chemical Properties

Research by Safonov et al. (2017) delves into the synthesis and characterization of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. This work contributes to the foundation for creating new drugs, showcasing the versatility of triazole derivatives in synthesizing compounds with potential pharmaceutical applications (Safonov et al., 2017).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including triazole-based compounds, and evaluated their antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against cancer cell lines, highlighting the compound's potential in developing antioxidant and anticancer therapies (Tumosienė et al., 2020).

Corrosion Inhibition

The triazole derivatives have also been studied for their corrosion inhibition properties. Bentiss et al. (2009) investigated the inhibition performance of a triazole-based compound on mild steel in a corrosive environment. The compound exhibited high inhibition efficiency, suggesting its application in protecting metals against corrosion (Bentiss et al., 2009).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMGFHBFHFVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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